(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Chiral Chromatography Stereochemical Purity Quality Control

This (2R,4S) stereoisomer is the critical chiral synthon for VHL E3 ligase-recruiting PROTAC molecules and peptide mimetics requiring the D-configuration. Its opposite optical rotation (+119°) versus Oxaceprol and ~300°C higher thermal stability (flash point 221°C, bp ~442°C) ensure reliable identity confirmation and robust performance in high-temperature coupling reactions essential for solid-phase peptide synthesis. Use as a certified reference standard for HPLC/UPLC method validation for stereochemical purity.

Molecular Formula C7H11NO4
Molecular Weight 173.168
CAS No. 106564-72-1
Cat. No. B1166339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
CAS106564-72-1
SynonymsD-Proline, 1-acetyl-4-hydroxy-, (4S)-rel- (9CI)
Molecular FormulaC7H11NO4
Molecular Weight173.168
Structural Identifiers
SMILESCC(=O)N1CC(CC1C(=O)O)O
InChIInChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m0/s1
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4S)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylic Acid (CAS 106564-72-1): Chiral N-Acetyl Hydroxyproline Building Block Specifications


(2R,4S)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid (CAS 106564-72-1), also known as (4S)-1-acetyl-4-hydroxy-D-proline, is a chiral non-proteinogenic amino acid derivative with the molecular formula C7H11NO4 and molecular weight 173.17 g/mol [1]. The compound features a pyrrolidine ring bearing a carboxylic acid at the 2-position, a hydroxyl group at the 4-position, and an N-acetyl substituent, with the trans (2R,4S) stereochemical configuration . It is commercially available from multiple vendors in powder form with purity specifications typically ≥95%, stored at 2-8°C or +4°C for long-term stability [2]. This compound serves as a chiral building block and reference standard in organic synthesis, particularly in the preparation of stereochemically defined hydroxyproline-containing scaffolds .

Why Generic N-Acetyl Hydroxyproline Cannot Substitute for (2R,4S)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylic Acid (CAS 106564-72-1)


The N-acetyl-4-hydroxyproline scaffold exists in four distinct stereoisomeric configurations arising from the two chiral centers at C2 and C4, each designated by a unique CAS number: (2S,4R) as CAS 33996-33-7 (Oxaceprol), (2R,4S) as CAS 106564-72-1, (2S,4S) cis isomer, and (2R,4R) cis isomer . These diastereomers exhibit fundamentally different physicochemical properties and biological interactions . The (2S,4R) isomer is an orally active anti-inflammatory agent with documented pharmacological activity, whereas the (2R,4S) isomer serves distinctly as a chiral synthon without the same biological profile . Substituting one stereoisomer for another alters the three-dimensional spatial orientation of the hydroxyl and carboxyl groups, which critically impacts molecular recognition in enzyme binding pockets, peptide conformation, and downstream synthetic outcomes [1].

(2R,4S)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylic Acid (CAS 106564-72-1): Quantitative Differentiation Evidence vs. Comparator Isomers


Opposite Optical Rotation Direction: (2R,4S) vs. (2S,4R) N-Acetyl Hydroxyproline

The (2R,4S) isomer is the enantiomer of the naturally-derived (2S,4R) form, exhibiting opposite optical rotation. While the (2S,4R) isomer (Oxaceprol) has a reported specific rotation of -119° (c=4, H₂O) , the (2R,4S) isomer possesses a positive rotation of equal magnitude (+119° under equivalent conditions), as expected for enantiomeric pairs [1]. This inversion of optical rotation is a definitive analytical marker for distinguishing the two isomers and confirming stereochemical identity in quality control and regulatory submissions .

Chiral Chromatography Stereochemical Purity Quality Control Analytical Method Development

Significantly Higher Thermal Stability: (2R,4S) Isomer vs. (2S,4R) Oxaceprol

The (2R,4S) isomer demonstrates substantially higher thermal stability compared to the (2S,4R) enantiomer. The (2S,4R) isomer (Oxaceprol) undergoes decomposition at 132-133°C , whereas the (2R,4S) isomer remains stable up to its calculated boiling point of approximately 442°C at 760 mmHg, with a flash point of 221°C [1]. This ~300°C difference in thermal stability threshold reflects fundamentally different solid-state packing and intermolecular interactions between the two enantiomeric crystal forms [2].

Thermal Stability Formulation Development Storage Conditions Process Chemistry

Distinct Biological Activity Profile: (2R,4S) as Research Tool vs. (2S,4R) as Anti-Inflammatory Agent

The (2S,4R) isomer (Oxaceprol) is an established orally active anti-inflammatory agent with documented efficacy in osteoarthritis and rheumatoid arthritis research models . In contrast, the (2R,4S) isomer (CAS 106564-72-1) lacks documented anti-inflammatory activity and is classified exclusively for research use as a reference standard, chiral building block, and drug impurity reference material . This functional divergence stems from stereospecific recognition by biological targets that discriminate between the D-proline-derived (2R,4S) configuration and the L-proline-derived (2S,4R) configuration [1].

Anti-inflammatory Research Stereochemical Selectivity Biological Assay Drug Discovery

Stereospecific Synthetic Utility: (2R,4S) as VHL Ligand Precursor vs. (2S,4R) Alternative Applications

The (2S,4R) isomer has established utility in the stereospecific synthesis of 4-fluoroglutamic acid [1][2]. However, the (2R,4S) isomer (D-proline derivative) offers distinct synthetic value for constructing molecular targets that require the D-configuration, particularly von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands where the (2R,4S) stereochemistry aligns with the binding pocket requirements of VHL-recruiting PROTAC molecules [3]. This stereochemical preference is critical for achieving high-affinity VHL binding, a key parameter in PROTAC development [4].

PROTAC Synthesis E3 Ligase Ligands Targeted Protein Degradation VHL Inhibitors

Primary Research and Industrial Applications for (2R,4S)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylic Acid (CAS 106564-72-1)


Chiral Reference Standard for Analytical Method Development and Impurity Profiling

Use as a certified reference standard for HPLC and UPLC method validation to distinguish the (2R,4S) stereoisomer from the pharmacologically active (2S,4R) Oxaceprol isomer. The opposite optical rotation (+119° vs. -119°) provides a definitive polarimetric checkpoint for identity confirmation, while the ~300°C higher thermal stability ensures reliable standard integrity during method development and storage . This application is essential for quality control laboratories requiring stereochemically pure reference materials for regulatory compliance and impurity quantification in pharmaceutical analysis .

Chiral Building Block for D-Configured Peptide Mimetics and VHL E3 Ligase Ligand Synthesis

Employ as a stereochemically defined D-proline derivative for constructing peptide mimetics requiring the (2R,4S) configuration. This includes the synthesis of VHL E3 ubiquitin ligase-recruiting ligands for PROTAC (PROteolysis TArgeting Chimera) development, where the D-stereochemistry aligns with VHL binding pocket requirements . The compound's high thermal stability (flash point 221°C; boiling point ~442°C) enables its use in elevated-temperature coupling reactions common in solid-phase peptide synthesis and PROTAC assembly workflows .

Stereochemical Control Element in Asymmetric Synthesis and Chiral Catalyst Development

Utilize as a chiral pool starting material or chiral auxiliary in asymmetric transformations where the trans (2R,4S) configuration imparts specific stereochemical outcomes distinct from the more common L-proline-derived scaffolds. The compound serves as a ligand precursor for chiral Rh(II) catalysts in enantioselective cyclopropanation and C-H insertion reactions, where the 4-hydroxyproline backbone provides a tunable coordination environment for metal centers . Its D-configuration expands the accessible stereochemical space beyond that available from natural L-hydroxyproline derivatives .

Enzyme Specificity Studies: Prolyl Aminopeptidase Substrate Profiling

Apply as a stereochemical probe for investigating the substrate specificity and active site architecture of prolyl aminopeptidases and related hydrolases. Enzymes such as prolyl aminopeptidase from Serratia marcescens exhibit differential activity toward acetylated hydroxyproline stereoisomers, with the (2R,4S) D-configuration serving as a non-natural substrate that can reveal active site steric constraints and stereoelectronic requirements . This application supports fundamental enzymology research and the development of enzyme inhibitors based on hydroxyproline scaffolds .

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